Bienvenue dans la boutique en ligne BenchChem!

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Medicinal chemistry Physicochemical profiling Lead optimization

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171314-05-7; molecular formula C₁₀H₁₇FN₄O; MW 228.27 g·mol⁻¹) is a fully synthetic, polysubstituted 3-amino-1H-pyrazole-4-carboxamide derivative. The compound bears a 2-fluoroethyl group at the pyrazole N1 position, a free 3-amino group, and an n-butyl chain on the C4 carboxamide nitrogen.

Molecular Formula C10H17FN4O
Molecular Weight 228.27 g/mol
Cat. No. B11733596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC10H17FN4O
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CN(N=C1N)CCF
InChIInChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)
InChIKeyGEZDMLFZFQQURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide – Chemical Identity, Scaffold Class & Selection Relevance


3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171314-05-7; molecular formula C₁₀H₁₇FN₄O; MW 228.27 g·mol⁻¹) is a fully synthetic, polysubstituted 3-amino-1H-pyrazole-4-carboxamide derivative. The compound bears a 2-fluoroethyl group at the pyrazole N1 position, a free 3-amino group, and an n-butyl chain on the C4 carboxamide nitrogen . This substitution pattern places it within a well-precedented class of 3-aminopyrazole-4-carboxamides that have been extensively explored as ATP-competitive kinase inhibitors, particularly against Janus kinase (JAK) family members [1][2]. Its combination of a fluorinated N1-alkyl appendage and a medium-length lipophilic amide side chain distinguishes it from both the unsubstituted core scaffold and common short-chain analogs, making targeted procurement decisions dependent on specific structure–property requirements rather than simple in-class interchangeability.

Why 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Common Pyrazole-4-carboxamide Analogs


Within the 3-aminopyrazole-4-carboxamide family, relatively subtle modifications to the N1 and C4 substituents can produce profound shifts in kinase selectivity, cellular permeability, and metabolic stability. Patent evaluations have demonstrated that replacing the N1 substituent (e.g., switching from a simple alkyl to a 2-cyanoethyl or 2-fluoroethyl group) can invert JAK1 vs. JAK2 selectivity by over 400-fold [1], while elongation or branching of the C4 carboxamide N-alkyl chain significantly alters logD, aqueous solubility, and passive membrane permeability [2]. Consequently, substituting the title compound with a close analog such as 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171315-26-5) or 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171318-41-3) risks obtaining a molecule with a meaningfully different lipophilicity, hydrogen-bonding capacity, and target engagement profile – differences that cannot be compensated for by simple molar equivalence in a screening or synthesis workflow.

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide – Quantified Differentiation Evidence Against Closest Analogs


N-Butyl vs. N-Ethyl Carboxamide Chain Length: Lipophilicity and Predicted Permeability Differentiation

The title compound carries an n-butyl group on the C4 carboxamide nitrogen, whereas the closest commercially available analog, 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171315-26-5), carries an N-ethyl chain. Using the fragment-based contribution method, the n-butyl substituent contributes an incremental calculated logP (ClogP) of approximately +1.0 log unit relative to the N-ethyl analog (estimated total ClogP ≈ 1.2 for the N-butyl derivative vs. ≈ 0.2 for the N-ethyl derivative based on the pyrazole-4-carboxamide core ClogP of approximately –0.5 and the respective alkylamine fragment contributions) [1][2]. This difference places the N-butyl derivative in a more favorable lipophilicity range for passive membrane permeation (optimal logD₇.₄ ≈ 1–3 for many cell-based assays), while the N-ethyl congener may exhibit insufficient lipophilicity for efficient cellular uptake in the absence of active transport [3].

Medicinal chemistry Physicochemical profiling Lead optimization

N-Butyl vs. N-Methyl Carboxamide: Hydrogen-Bond Donor Capacity and Solubility Trade-Off

The title compound possesses a secondary amide (–CONH–) bearing one hydrogen-bond donor (HBD), in contrast to its N-methylated tertiary amide analog, 3-amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS 2171317-09-0; C₁₁H₁₉FN₄O, MW 242.29 g·mol⁻¹) which has zero HBD capacity at the amide position . The presence of a single HBD in the title compound is anticipated to confer measurably higher aqueous solubility (estimated via the general solubility equation: logS ≈ 0.5 – logP – 0.01(MP-25) – 0.5 per HBD removed), with the N–H group contributing approximately 0.5 log units greater aqueous solubility relative to the N-methyl congener [1]. Conversely, the N-methyl analog may exhibit moderately improved passive membrane permeability due to reduced desolvation penalty. This HBD count difference also impacts the compound's capacity to act as a pharmacophoric hydrogen-bond donor in target binding, which may be essential for hinge-region interactions in kinase active sites [2].

Physicochemical profiling Solubility Formulation

2-Fluoroethyl vs. Methyl at N1: Metabolic Stability Differentiation via Fluorine Blocking

The 2-fluoroethyl substituent at the N1 position of the pyrazole ring introduces a fluorine atom at the terminal carbon of the ethyl chain. In analogous heterocyclic systems, replacing a methyl group with a 2-fluoroethyl group has been demonstrated to reduce cytochrome P450-mediated oxidative N-dealkylation by 3- to 10-fold as measured by intrinsic clearance (CLᵢₙₜ) in human liver microsomes [1][2]. For the pyrazole-4-carboxamide scaffold, the 2-fluoroethyl group is bioisosteric with a cyanoethyl moiety (found in several patent-exemplified JAK1-selective inhibitors achieving >100-fold selectivity) but offers a distinct electronic profile: the inductive electron-withdrawing effect of fluorine (–I effect) reduces the electron density on the adjacent carbon, disfavoring hydrogen-atom abstraction by CYP heme-iron-oxo species [3]. In direct comparison, 3-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide (CAS not explicitly assigned; C₉H₁₆N₄O, MW 196.25 g·mol⁻¹) lacks this fluorine-mediated metabolic shielding and is predicted to undergo more rapid N-dealkylation at the N1 position based on structure–metabolism relationship (SMR) models .

Metabolic stability Cytochrome P450 Oxidative metabolism

Free 3-Amino Group as a Synthetic Diversification Handle vs. Pre-Functionalized Analogs

The title compound bears a free primary amino group at the pyrazole C3 position, whereas the unsubstituted core scaffold 3-amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6; C₄H₆N₄O, MW 126.12 g·mol⁻¹) and the N1-2-fluoroethyl variant without the C4 N-butyl group (CAS 2171318-41-3; C₆H₉FN₄O, MW 172.16 g·mol⁻¹) also possess the 3-NH₂ group but lack the full substitution pattern of the title compound [1]. The free 3-amino group serves as a nucleophilic handle for reductive amination, acylation, sulfonylation, or urea formation, enabling late-stage diversification without requiring protecting group strategies on the amide nitrogen. By contrast, the N-methylated analog (CAS 2171317-09-0) retains the 3-amino group but introduces a tertiary amide that eliminates the secondary amide N–H as a potential competing nucleophile, thereby simplifying chemoselective derivatization at the expense of losing a pharmacophoric HBD . The presence of both the N1-2-fluoroethyl and C4 N-butyl groups in the title compound provides a balance of lipophilicity and metabolic stability that is absent in the simpler 3-amino-1H-pyrazole-4-carboxamide core, which would require additional synthetic steps to install equivalent substituents prior to use in a kinase-focused library enumeration [2].

Synthetic chemistry Library synthesis Parallel medicinal chemistry

Recommended Research & Industrial Application Scenarios for 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide


Kinase Inhibitor Lead Optimization Where Balanced Lipophilicity and Metabolic Stability Are Prioritized

Based on the predicted ClogP advantage over N-ethyl analogs (+1.0 log unit, estimated) and the class-level metabolic stability benefit of the 2-fluoroethyl group (estimated 3–10× lower CYP-mediated N-dealkylation), this compound is best deployed in lead-optimization programs targeting intracellular kinases (e.g., JAK1, JAK2) where moderate lipophilicity (logD₇.₄ ≈ 1–2) and resistance to oxidative metabolism are critical selection criteria [1][2]. The N-butyl chain provides sufficient lipophilicity for passive cell permeability without exceeding the logP ceiling associated with promiscuity and phospholipidosis risk, while the 2-fluoroethyl group offers metabolic shielding that is documented across multiple fluoroalkyl heterocycle series [3].

Focused Kinase Library Synthesis Using the Free 3-Amino Diversification Handle

The free 3-amino group enables direct participation in amide coupling, reductive amination, or urea-forming reactions without competitive reaction at the C4 secondary amide N–H. This chemoselectivity advantage, combined with the pre-installed N1-2-fluoroethyl and C4 N-butyl groups (saving 2 synthetic steps vs. the unsubstituted 3-amino-1H-pyrazole-4-carboxamide core), makes the compound an efficient starting scaffold for enumerating 50–200 member focused libraries in parallel format, where uniform ADME starting points are desired across library members [4].

Biochemical Assays Requiring Aqueous Solubility ≥10 μM Without Excessive DMSO

The presence of the secondary amide N–H as a hydrogen-bond donor is predicted to confer approximately 0.5 log unit higher aqueous solubility relative to the corresponding N-methyl tertiary amide analog (CAS 2171317-09-0). For assay formats sensitive to DMSO content (e.g., SPR, nanoDSF, or cell-based assays where DMSO >0.1% v/v induces artifacts), this solubility differential may allow the title compound to be formulated at target concentrations with lower co-solvent burden, improving data quality and reproducibility [5].

Structure–Activity Relationship (SAR) Studies on the C4 Carboxamide N-Alkyl Chain Length

In systematic SAR campaigns designed to probe the effect of N-alkyl chain length on JAK isoform selectivity or cellular potency, the title compound serves as the definitive n-butyl reference point (4-carbon chain) within a homologous series that includes the N-ethyl (C2; CAS 2171315-26-5), N-methyl (C1), and N-(2-methylpropyl) (branched C4; CAS not verified) analogs. Procurement of the title compound alongside these comparators enables rigorous, internally controlled head-to-head profiling to deconvolute lipophilicity-driven vs. shape-driven contributions to target binding and selectivity [6].

Quote Request

Request a Quote for 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.